molecular formula C19H18N4O B2360690 N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2319648-02-5

N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2360690
CAS No.: 2319648-02-5
M. Wt: 318.38
InChI Key: CSYZLMVXDOGPBI-UHFFFAOYSA-N
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Description

N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a pyrazole ring and a cyclopropylpyridine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring is synthesized through cyclization reactions.

    Substitution on the Benzamide Core: The benzamide core is then functionalized with the pyrazole ring using nucleophilic substitution reactions.

    Attachment of the Cyclopropylpyridine Moiety: Finally, the cyclopropylpyridine group is introduced through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzamide and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen or other substituents on the aromatic rings.

Scientific Research Applications

N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-imidazol-1-yl)benzamide
  • N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-triazol-1-yl)benzamide

Uniqueness

N-((6-cyclopropylpyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a cyclopropylpyridine moiety makes it particularly versatile for various applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-pyrazol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(16-3-1-4-17(11-16)23-10-2-9-22-23)21-13-14-5-8-18(20-12-14)15-6-7-15/h1-5,8-12,15H,6-7,13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYZLMVXDOGPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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